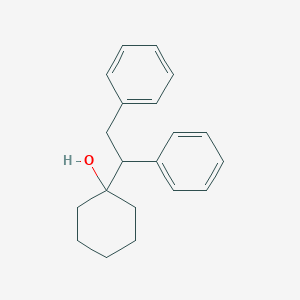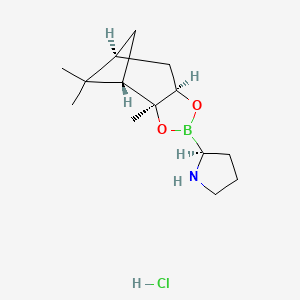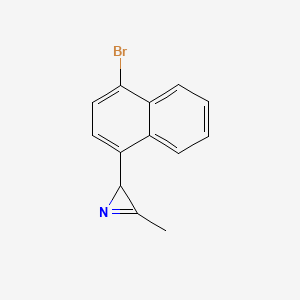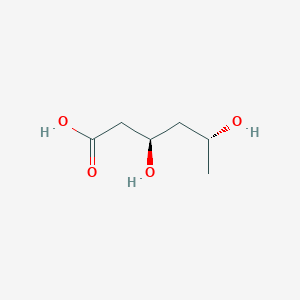
2,2'-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) is a complex organic compound that features a hydrazine backbone with carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of hydrazine hydrate with pent-2-ene-1,4-dione under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) involves its interaction with biological macromolecules such as DNA and proteins. The compound can form hydrogen bonds and other interactions with these macromolecules, leading to changes in their structure and function. This interaction can result in the inhibition of DNA replication and protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,2-Diphenylethane-1,2-diylidene)di(hydrazine-1-carboxamide)
- 2,2’-(1,3-Butadiene-1,4-diylidene)di(hydrazine-1-carboxamide)
Uniqueness
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) is unique due to its specific structural features, which include a pent-2-ene backbone and hydrazine carboxamide groups
Properties
CAS No. |
143104-44-3 |
|---|---|
Molecular Formula |
C7H12N6O2 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
[4-(carbamoylhydrazinylidene)pent-2-enylideneamino]urea |
InChI |
InChI=1S/C7H12N6O2/c1-5(11-13-7(9)15)3-2-4-10-12-6(8)14/h2-4H,1H3,(H3,8,12,14)(H3,9,13,15) |
InChI Key |
IIVSTKIIWBJSLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C=CC=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)






![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)


![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)

![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
